![molecular formula C14H9NO4 B2730020 6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid CAS No. 2470435-11-9](/img/structure/B2730020.png)

6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

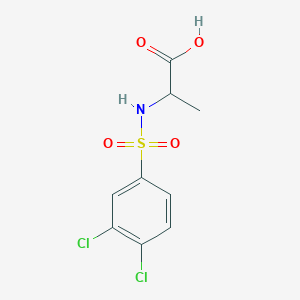

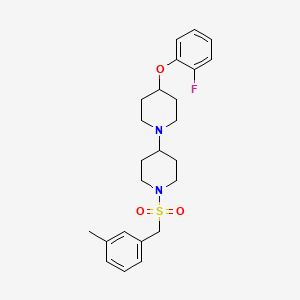

6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid is a chemical compound . Its molecular formula is C14H9NO4.

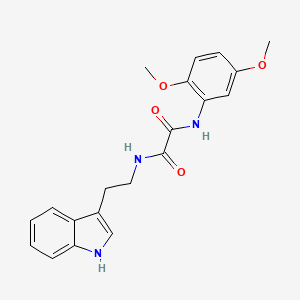

Synthesis Analysis

A series of benzo[b][1,4]oxazepine derivatives can be prepared by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol has been developed as a novel method for accessing benzo[b][1,4]oxazepines .Molecular Structure Analysis

The molecular weight of 6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid is 255.229 daltons. The canonical SMILES representation is C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=C(C=C3)C(=O)O .Chemical Reactions Analysis

Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The compound has a melting point of 363±1 degree Celsius . Its exact mass is 271.03031432 .Applications De Recherche Scientifique

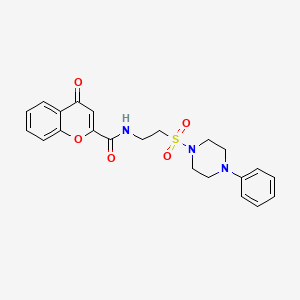

Chemical Structure and Properties

The compound 6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid is closely related to various benzazepine derivatives that have been studied for their chemical structure and hydrogen-bonded assembly. In a study by Guerrero et al. (2014), four benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid were analyzed for their hydrogen-bonded assembly across different dimensions. This research demonstrated the molecular interactions and structural configurations that can influence the applications of related compounds in scientific research, particularly in material science and pharmaceutical chemistry (Guerrero et al., 2014).

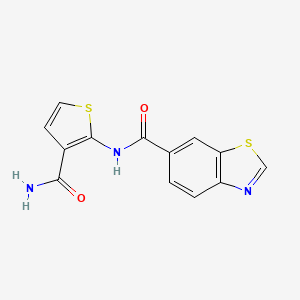

Synthetic Methodologies

Significant work has been done on the synthesis of related compounds, indicating potential methodologies that could be applied to 6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid. For instance, Woydowski and Liebscher (1999) discussed the synthesis of optically active benzoxazinones and benzoxazepinones through regiocontrolled ring transformations, highlighting the versatility of these compounds in synthesis and the potential for developing novel pharmaceuticals or materials (Woydowski & Liebscher, 1999).

Pharmacological Potential

Although the specific compound 6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid was not directly referenced, the structural similarity with benzazepine derivatives suggests potential pharmacological applications. Research into related compounds, such as benzoxazepines and benzodiazepines, has revealed their utility in developing new therapeutic agents. For instance, Neochoritis et al. (2010) synthesized amino-1,5-benzoxazepines and evaluated them for antioxidant activity and lipid peroxidation inhibition, suggesting that similar structures could have bioactive properties beneficial in treating oxidative stress-related conditions (Neochoritis et al., 2010).

Propriétés

IUPAC Name |

6-oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13-9-7-8(14(17)18)5-6-11(9)19-12-4-2-1-3-10(12)15-13/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXELVVFSGGPMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2729940.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2729952.png)

![2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729954.png)

![6-Propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)